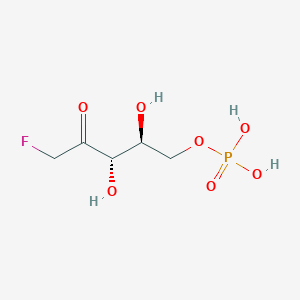

1-Fluoro-1-deoxyribulose-5-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

131612-92-5 |

|---|---|

Molecular Formula |

C5H10FO7P |

Molecular Weight |

232.1 g/mol |

IUPAC Name |

[(2S,3S)-5-fluoro-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H10FO7P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-5,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m0/s1 |

InChI Key |

XQHSLGTXOCNQIE-CRCLSJGQSA-N |

SMILES |

C(C(C(C(=O)CF)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)CF)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(=O)CF)O)O)OP(=O)(O)O |

Synonyms |

1-FDRP 1-fluoro-1-deoxyribulose-5-phosphate |

Origin of Product |

United States |

Enzymatic Interactions and Metabolic Roles of Fluorinated Ribulose Phosphates

Enzymology of Fluorinated Monosaccharide-1-Phosphates in General

The enzymatic handling of fluorinated monosaccharides is a critical area of biocatalysis and chemical biology. nih.gov Enzymes that catalyze phosphorylation, in particular, have been instrumental in generating fluorinated sugar-1-phosphates, which serve as key intermediates for more complex molecules. mdpi.comreading.ac.uk Kinases, for instance, are often capable of phosphorylating fluorinated sugars to produce the corresponding sugar-1-phosphate derivatives. reading.ac.uk Significant progress has been made in discovering and engineering kinases with broad substrate specificity, allowing for the efficient phosphorylation of a variety of fluorinated monosaccharides. mdpi.comnih.gov For example, galactokinases from species like Leminorella grimontii have demonstrated activity towards deoxyfluorogalactoses. nih.gov

Once formed, these fluorinated monosaccharide-1-phosphates can serve as substrates or inhibitors for subsequent enzymes in a given metabolic pathway. reading.ac.uknih.gov Glycosyltransferases, for example, may accept fluorinated sugar nucleotides (derived from the 1-phosphate precursors) as substrates, although often with lower efficiency than their natural counterparts. reading.ac.uk In many cases, these fluorinated analogues act as competitive inhibitors, binding tightly to the enzyme's active site without undergoing catalysis. nih.gov This inhibitory action makes them valuable tools for probing enzyme mechanisms and for the development of potential therapeutic agents. The ability of enzymes to process these fluorinated compounds, even at low efficiencies, provides access to biomolecules that are challenging to create through purely chemical synthesis. reading.ac.ukrsc.org

Analogues of Ribulose-5-phosphate in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Research

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. It is responsible for generating NADPH, which is crucial for protecting cells against oxidative stress, and for producing pentose sugars, including ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govnih.govtaylorandfrancis.com A key intermediate in the non-oxidative branch of the PPP is D-ribulose-5-phosphate (Ru5P). wikipedia.orgtaylorandfrancis.com This keto-pentose can be reversibly converted into two other pentose phosphates: D-ribose-5-phosphate (R5P) by ribose-5-phosphate isomerase (RPI), and D-xylulose-5-phosphate (Xu5P) by D-ribulose-5-phosphate 3-epimerase (RPE). nih.govwikipedia.org The study of fluorinated analogues of Ru5P, such as 1-fluoro-1-deoxyribulose-5-phosphate, offers a strategic approach to investigate the mechanisms of these important enzymatic transformations.

The enzymes RPE and RPI catalyze the interconversion of Ru5P through distinct mechanisms that both involve the formation of a high-energy enediol or enediolate intermediate. nih.govnih.gov Human RPE, for example, is a metalloenzyme that uses a Fe(II) ion and a pair of aspartic acid residues in its active site to perform the epimerization at the C3 position. nih.govnih.gov The proposed mechanism involves one of the aspartate residues abstracting a proton from C3 of Ru5P to form a cis-enediolate intermediate. nih.govnih.gov

The introduction of a fluorine atom at the C1 position of Ru5P would create a C-F bond that is significantly stronger and less acidic than the corresponding C-H bond. This substitution would fundamentally block the ability of enzymes like RPI and RPE to abstract a proton and form the necessary enediol(ate) intermediate. Consequently, this compound is expected to act as an inhibitor of these enzymes, binding to the active site but failing to undergo the required chemical rearrangement.

The substitution of a hydrogen atom with fluorine dramatically alters the electronic properties of the sugar molecule. The high electronegativity of the fluorine atom would withdraw electron density, influencing the binding interactions between the sugar analogue and the enzyme's active site. While it may mimic the size of a hydrogen atom, its electronic effects are profound.

In the context of enzymes like RPE, the fluorinated analogue would likely still bind within the active site, potentially coordinating with the Fe(II) ion and interacting with surrounding amino acid residues. nih.govnih.gov However, the enzymatic transformation would be thwarted. The catalytic base, an aspartate residue, would be unable to abstract the proton from the carbon backbone to initiate the epimerization or isomerization process. nih.govnih.gov This makes fluorinated sugar phosphates powerful mechanism-based inhibitors, allowing researchers to trap the enzyme-substrate complex and study the initial binding events without the complication of subsequent chemical reactions. The general observation that enzyme activity is often diminished towards fluorinated substrates supports this concept. reading.ac.uk

Analogues of Deoxyxylulose-5-phosphate in the Methylerythritol Phosphate (MEP) Pathway Research

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is essential for the biosynthesis of isoprenoid precursors in most bacteria, apicomplexan parasites like Plasmodium falciparum, and plant plastids. nih.govnih.govnih.gov Since this pathway is absent in humans, its enzymes are attractive targets for the development of new anti-infective agents. nih.govnih.govnih.gov The pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). nih.govnih.govnih.gov The second and committed step is the conversion of DXP into 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme DXP reductoisomerase (DXR, also known as IspC). nih.govwikipedia.orgnih.gov Fluorinated analogues of DXP have been synthesized to probe the mechanism and substrate specificity of these crucial enzymes. researchgate.netnih.gov

The replacement of hydrogen atoms with fluorine on the C1-methyl group of DXP has a significant impact on its interaction with DXR. Research has yielded seemingly contrasting results regarding the monofluoro analogue. One study reported that 1-fluoro-DXP, where a single hydrogen on the C1 methyl group is replaced by fluorine, is a poor substrate for DXP reductoisomerase. nih.gov Conversely, another study investigating a series of C1-fluorinated DXP analogues found that the monofluoro-DXP compound (CF-DXP) was a good substrate for MEP synthase (the enzyme that converts DXP to MEP, i.e., DXR), with a turnover rate similar to the natural substrate, DXP. researchgate.net

However, further fluorination at the C1 position eliminates substrate activity. Analogues with two (CF₂-DXP) or three (CF₃-DXP) fluorine atoms at C1 were not substrates for the enzyme under normal catalytic conditions. researchgate.net This suggests that while the enzyme may tolerate a single fluorine substitution at this position, multiple fluorine atoms prevent the necessary chemical rearrangement and reduction from occurring.

| Analogue | Enzyme Activity | kcat (s⁻¹) | Km (µM) | Source |

|---|---|---|---|---|

| 1-Fluoro-DXP | Poor Substrate | N/A | N/A | nih.gov |

| Monofluoro-DXP (CF-DXP) | Good Substrate | 38 | 227 | researchgate.net |

| Difluoro-DXP (CF₂-DXP) | Not a Substrate | N/A | N/A | researchgate.net |

| Trifluoro-DXP (CF₃-DXP) | Not a Substrate | N/A | N/A | researchgate.net |

Fluorinated analogues that are not processed as substrates often act as inhibitors of the MEP pathway enzymes. For the first enzyme, DXP synthase (DXS), the substrate analogue fluoropyruvate acts as a competitive inhibitor with respect to pyruvate, with a reported IC₅₀ value of approximately 27 µM. nih.gov

For the second enzyme, DXR, the di- and tri-fluorinated DXP analogues that lack substrate activity function as modest inhibitors. researchgate.net The inhibitory effect appears to increase with the number of fluorine atoms. Furthermore, fluorination at other positions of the DXP molecule also leads to inhibition; 3-fluoro-DXP and 4-fluoro-DXP have been shown to be noncompetitive inhibitors of DXR. nih.gov Inhibition has also been observed for enzymes further down the pathway. The fluoro analogue of MEP, the product of the DXR reaction, is a very weak inhibitor of the subsequent enzyme, IspD, with an IC₅₀ value of 0.7 mM. nih.gov These findings highlight how fluorinated intermediates can be used to target and study various steps within this essential metabolic pathway.

| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ | Source |

|---|---|---|---|---|

| Fluoropyruvate | DXP Synthase (DXS) | Competitive | ~27 µM | nih.gov |

| Trifluoro-DXP (CF₃-DXP) | DXP Reductoisomerase (DXR) | Inhibitor | 2.0 mM | researchgate.net |

| Difluoro-DXP (CF₂-DXP) | DXP Reductoisomerase (DXR) | Inhibitor | 3.4 mM | researchgate.net |

| 3-Fluoro-DXP | DXP Reductoisomerase (DXR) | Noncompetitive | N/A | nih.gov |

| 4-Fluoro-DXP | DXP Reductoisomerase (DXR) | Noncompetitive | N/A | nih.gov |

| Fluoro-MEP | IspD (MEP Cytidylyltransferase) | Weak Inhibitor | 0.7 mM | nih.gov |

Inhibition of Key Enzymes within the MEP Pathway by Fluorinated Analogues

Streptomyces cattleya Organofluorine Biosynthesis Pathway: The Role of 5-Fluoro-5-deoxy-D-ribulose-1-phosphate (Isomeric to this compound)

The bacterium Streptomyces cattleya is a notable producer of organofluorine compounds, including fluoroacetate (B1212596) and 4-fluorothreonine (B18676). researchgate.netnih.govresearchgate.net The biosynthetic pathway for these fluorometabolites involves a series of enzymatic transformations, with 5-fluoro-5-deoxy-D-ribulose-1-phosphate playing a central role as a key intermediate. nih.gov This compound is an isomer of this compound.

Formation from 5-Fluoro-5-deoxy-D-ribose-1-phosphate via Isomerase Activity in Research Models

The formation of (3R,4S)-5-fluoro-5-deoxy-D-ribulose-1-phosphate (5-FDRulP) is a critical step in the fluorometabolite pathway of S. cattleya. nih.gov This ketose phosphate is generated from its aldose isomer, 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP), through the action of an isomerase. researchgate.netnih.gov The gene encoding this isomerase in S. cattleya has been identified as SCATT_20080. nih.gov

In research settings, the identity of the diastereomer of 5-FDRulP produced in S. cattleya was confirmed through comparative studies. nih.gov 5-FDRulP that accumulated in cell-free extracts of the bacterium was dephosphorylated to 5-fluoro-5-deoxy-D-ribulose (5-FDRul). nih.gov This product was then compared to the product of an in-vitro biotransformation where 5-fluoro-5-deoxy-D-ribose was converted to 5-fluoro-5-deoxy-D-ribulose using a commercially available glucose isomerase. The identical nature of the diastereomers confirmed the structure of the biosynthetic intermediate. nih.gov

Subsequent Cleavage by Aldolases to Fluoroacetaldehyde (B75747) in Biosynthesis Research

Following its formation, 5-fluoro-5-deoxy-D-ribulose-1-phosphate is cleaved by an aldolase (B8822740) to produce fluoroacetaldehyde and dihydroxyacetone phosphate (DHAP). researchgate.netgrafiati.com Fluoroacetaldehyde is a crucial C2 intermediate that serves as the precursor for both fluoroacetate and 4-fluorothreonine. nih.govresearchgate.netgrafiati.com

While the specific aldolase responsible for this cleavage in S. cattleya has not been definitively identified, a putative L-fuculose-1-phosphate aldolase is considered a likely candidate. grafiati.com L-fuculose-1-phosphate aldolases are known to catalyze the reversible cleavage of their substrate into DHAP and an aldehyde. ebi.ac.ukwikipedia.org In the context of fluorometabolite biosynthesis, this enzyme would catalyze the retro-aldol reaction of 5-fluoro-5-deoxy-D-ribulose-1-phosphate.

Purine (B94841) Nucleoside Phosphorylase (PNP) and its Role in Precursor Formation for Fluorometabolites

The biosynthesis of 5-fluoro-5-deoxy-D-ribose-1-phosphate, the precursor to 5-fluoro-5-deoxy-D-ribulose-1-phosphate, begins with the formation of 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govnih.gov This initial fluorinated compound is synthesized from S-adenosyl-L-methionine (SAM) and fluoride (B91410) ions by the enzyme fluorinase (5'-deoxyadenosine synthase), encoded by the flA gene (SCATT_41540) in S. cattleya. nih.govnih.govnih.govnih.gov

The subsequent step is the phosphorolytic cleavage of 5'-FDA to yield 5-fluoro-5-deoxy-D-ribose-1-phosphate and adenine. This reaction is catalyzed by a purine nucleoside phosphorylase (PNP). nih.govwikipedia.org The gene encoding this PNP in S. cattleya has been identified as SCATT_41550. nih.gov The action of this PNP is essential for channeling the fluorinated ribose moiety into the downstream metabolic steps that lead to the production of fluoroacetate and 4-fluorothreonine.

Table 2: Key Enzymes in the Biosynthesis of Fluoroacetaldehyde from 5'-Fluoro-5'-deoxyadenosine in Streptomyces cattleya

| Enzyme | Gene Identifier (S. cattleya) | Substrate(s) | Product(s) |

| Fluorinase (5'-deoxyadenosine synthase) | SCATT_41540 | S-adenosyl-L-methionine (SAM), F⁻ | 5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-methionine |

| Purine Nucleoside Phosphorylase (PNP) | SCATT_41550 | 5'-Fluoro-5'-deoxyadenosine, Phosphate | 5-Fluoro-5-deoxy-D-ribose-1-phosphate, Adenine |

| 5-Fluoro-5-deoxyribose-1-phosphate Isomerase | SCATT_20080 | 5-Fluoro-5-deoxy-D-ribose-1-phosphate | 5-Fluoro-5-deoxy-D-ribulose-1-phosphate |

| L-fuculose-1-phosphate aldolase (putative) | Not definitively identified | 5-Fluoro-5-deoxy-D-ribulose-1-phosphate | Fluoroacetaldehyde, Dihydroxyacetone phosphate |

Structural and Mechanistic Studies of Fluorinated Ribulose Phosphate Interactions with Biomolecules

Structural Insights from Enzyme-Fluorinated Sugar Complexation

Crystallographic studies of enzymes complexed with fluorinated sugar analogues have offered profound insights into binding modes, conformational changes, and the roles of specific amino acid residues in catalysis. The replacement of a hydroxyl group with a fluorine atom can lead to subtle but significant alterations in molecular interactions within the active site.

For instance, crystal structure analysis of various protein-fluorinated carbohydrate complexes has revealed how the fluorine atom can influence hydrogen bonding networks. rsc.org In some cases, a fluorine atom can accept a hydrogen bond, mimicking the natural hydroxyl group, while in other contexts, its presence can lead to the reorganization of water molecules within the binding pocket. rsc.org An example of this is the complex of 6-deoxy-6-fluoro-D-galactose with arabinose binding protein, where the repulsion between the fluorine and a carboxylate group created space for an additional water molecule. rsc.org

Structural studies have also demonstrated that fluorinated sugars can induce or stabilize unusual conformations in the enzyme's active site. The analysis of an Escherichia coli GH63 enzyme, YgjK, with a β-glucosyl fluoride (B91410) donor showed that a glucose molecule at subsite -1 adopted an unusual ¹S₃ skew-boat conformation, suggesting that the pyranose ring might undergo distortion immediately following nucleophilic attack. nih.gov Similarly, high-resolution crystal structures of fluorinated ganglioside analogues in complex with the cholera toxin B subunit (CTB5) showed that the fluorinated sugar binds in the same manner as the native ligand but with critical differences in the terminal fluorinated galactose, highlighting the utility of fluorination in dissecting specific protein-ligand interactions. acs.org

These structural snapshots are invaluable for understanding the precise atomic-level interactions that govern substrate recognition and enzymatic transformation.

Spectroscopic Characterization in Enzymological Studies

Spectroscopic techniques are central to elucidating the dynamic and electronic aspects of enzyme-ligand interactions. For fluorinated analogues like 1-fluoro-1-deoxyribulose-5-phosphate, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful method.

The introduction of a fluorine atom provides a sensitive spectroscopic probe that is virtually absent in biological systems, thus offering a clear window into the behavior of the fluorinated ligand without background interference. acs.org This allows for the study of protein conformational changes, enzyme mechanisms, and protein-ligand interactions in detail. acs.org

¹⁹F NMR spectroscopy is exceptionally suited for studying fluorinated compounds due to the unique properties of the ¹⁹F nucleus. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. acs.orgwikipedia.org Furthermore, the chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, spanning a range of over 800 ppm, which provides high resolution and allows for the detection of subtle changes upon binding to a protein. wikipedia.orgnih.gov

In enzymological studies, changes in the ¹⁹F chemical shift, signal intensity, and coupling constants upon binding of a fluorinated substrate or inhibitor to an enzyme can provide a wealth of information. For example, large downfield chemical shift changes were observed when fluorinated inhibitors bound to phosphoglucomutase, indicating significant environmental changes around the fluorine atom upon complex formation. nih.gov The technique can be used to monitor the formation of covalent and non-covalent complexes, as demonstrated in studies with thymidylate synthetase and 5-fluorodeoxyuridylate, where distinct resonances corresponding to different bound species were observed. nih.govnih.gov

The table below summarizes key ¹⁹F NMR parameters and their utility in studying enzyme-fluorinated sugar interactions.

| ¹⁹F NMR Parameter | Information Obtained | Example Application |

|---|---|---|

| Chemical Shift (δ) | Provides information about the local electronic environment of the fluorine atom. Changes in chemical shift indicate binding events, conformational changes, or the formation of reaction intermediates. huji.ac.ilicpms.cz | Large chemical shift changes observed upon binding of fluorinated inhibitors to phosphoglucomutase, signaling entry into the enzyme's active site. nih.gov |

| Coupling Constants (J) | Through-bond interactions with other nuclei (e.g., ¹H, ¹³C, ³¹P) provide information on the conformation and connectivity of the molecule. huji.ac.il | Used to determine the structure of metabolites of fluorinated drugs like flurbiprofen. nih.gov |

| Signal Linewidth | Related to the relaxation properties (T₂) of the nucleus, which are sensitive to molecular size and dynamics. Line broadening upon binding is indicative of an interaction with a large molecule like a protein. nih.gov | Changes from sharp signals for the free ligand to broad signals for the enzyme-bound state. |

| Signal Integration | Proportional to the number of fluorine nuclei, allowing for the quantification of different species in solution (e.g., free vs. bound ligand, substrate vs. product). huji.ac.il | Used to measure the relative populations of different anomers of 2-fluoro-2-deoxyglucose in solution. huji.ac.il |

The ability to directly observe the fluorinated ligand within the enzyme active site makes ¹⁹F NMR an indispensable tool for elucidating reaction mechanisms. rsc.org It has been instrumental in trapping and characterizing reaction intermediates that are otherwise too transient to observe. nih.gov

Computational Approaches in Understanding Enzyme Specificity for Fluorinated Analogues

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become essential for understanding and predicting the interactions between enzymes and fluorinated ligands. These approaches complement experimental data by providing a dynamic, atomic-level view of the binding process and can help rationalize the effects of fluorination on enzyme specificity and catalytic efficiency. nih.govacs.org

A critical aspect of simulating fluorinated molecules is the use of an accurate force field, as the properties of fluorine are unique and can be challenging to model correctly. nih.govacs.orgnih.gov Computational studies can dissect the often subtle and competing effects that a fluorine substituent has on the molecular properties of a compound. acs.org These simulations can explore how fluorination impacts hydrogen bonding, hydrophobic interactions, and the organization of water molecules in the active site. nih.govnih.gov

Molecular dynamics simulations have been employed to reveal the origin of improved activity and substrate specificity in engineered enzymes. For example, computational simulations were used to understand how mutations in a haloacid dehalogenase (HAD) superfamily phosphatase led to enhanced preference and catalytic efficiency for specific phosphorylated sugars. nih.gov Similarly, a combination of statistical mechanical path sampling and machine learning was used to analyze the turnover dynamics of the enzyme ketol-acid reductoisomerase (KARI), identifying structural characteristics of enzyme-substrate complexes that are primed for successful reaction. mit.edu This computational redesign strategy led to the identification of mutants with significantly enhanced turnover numbers. mit.edu

By predicting binding modes and affinities, computational approaches can guide the rational design of fluorinated sugar phosphates as specific enzyme inhibitors or mechanistic probes.

Future Directions and Emerging Research Avenues for Fluorinated Ribulose Phosphates

Exploration of Underexplored Metabolic Routes Involving Rare Sugars

The metabolism of rare sugars remains a relatively uncharted area of biochemistry despite their critical roles as intermediates in numerous metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Deoxyfluorinated analogs of these rare sugars are proving to be invaluable tools for mechanistic studies. nih.govresearchgate.net The introduction of a fluorine atom can create metabolically robust probes to investigate the intricate equilibria of these pathways. nih.govunivie.ac.at

The study of rare sugar phosphates, which are key intermediates in the non-oxidative phase of the PPP, is particularly important as several enzymes in this pathway are crucial for cell survival. nih.gov Fluorinated analogs of D-ribulose and D-xylulose, such as 1-deoxy-1-fluoro-D-ribulose (1DFRu), are designed to be phosphorylated by cellular kinases. nih.govresearchgate.net Once phosphorylated to form 1-Fluoro-1-deoxyribulose-5-phosphate, this analog can be used to study enzyme-substrate interactions. For instance, the hydroxyl group at position 1 of D-ribulose 5-phosphate is essential for its conversion to D-ribose 5-phosphate by an isomerase, a reaction that proceeds through an ene-diol intermediate. nih.gov It is presumed that this compound, after its formation within cells, will not be a substrate for this isomerase, allowing for detailed investigation of the enzyme's active site and mechanism. nih.gov

The exploration of these metabolic routes is not confined to the PPP. The biosynthesis of natural fluorometabolites in organisms like Streptomyces cattleya has revealed novel enzymatic transformations. nih.gov In this bacterium, (3R,4S)-5-Fluoro-5-deoxy-D-ribulose-1-phosphate has been identified as a key intermediate in the pathway leading to fluoroacetate (B1212596) and 4-fluorothreonine (B18676). nih.gov This discovery opens up avenues to explore analogous enzymatic reactions and pathways in other biological systems, potentially uncovering new metabolic networks involving rare and fluorinated sugars.

| Fluorinated Sugar Analog | Parent Sugar | Target Pathway | Anticipated Metabolic Effect |

| 1-Deoxy-1-fluoro-D-ribulose (1DFRu) | D-Ribulose | Pentose Phosphate Pathway (PPP) | After phosphorylation, expected to be an inhibitor or poor substrate for ribose-5-phosphate (B1218738) isomerase. nih.gov |

| 3-Deoxy-3-fluoro-D-ribulose (3DFRu) | D-Ribulose | Pentose Phosphate Pathway (PPP) | Phosphate form may hinder proton abstraction by epimerase at C-3. nih.gov |

| 3-Deoxy-3-fluoro-D-xylulose (3DFXu) | D-Xylulose | Pentose Phosphate Pathway (PPP) | May act similarly to 3DFRu-phosphate on the reverse epimerase reaction. nih.gov |

| 5-Fluoro-5-deoxy-D-ribulose-1-phosphate | D-Ribulose-1-phosphate | Fluorometabolite Biosynthesis | Intermediate in the biosynthesis of fluoroacetate and 4-fluorothreonine in S. cattleya. nih.gov |

Rational Design of Next-Generation Biochemical Probes

The inherent properties of fluorinated carbohydrates make them excellent candidates for the rational design of biochemical probes. nih.govunivie.ac.at Their increased metabolic stability compared to their non-fluorinated counterparts allows for more sustained interactions with target enzymes and receptors. nih.govresearchgate.net The strategic placement of a fluorine atom can be used to dissect enzyme mechanisms at a molecular level. researchgate.net

This compound serves as a prime example of such a rationally designed probe. By replacing a key hydroxyl group with fluorine, researchers can investigate the catalytic mechanism of enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase. nih.gov In one study, replacing a hydrogen atom at the C-1 position of 1-deoxy-D-xylulose-5-phosphate (DXP) with fluorine resulted in a poor substrate for the enzyme, providing insights into the importance of this position for catalytic turnover. nih.gov Similarly, placing fluorine at other positions, such as C-3 or C-4, created noncompetitive inhibitors, demonstrating the power of site-specific fluorination in modulating biological activity. nih.gov

Furthermore, the availability of the fluorine-18 (B77423) isotope (¹⁸F) opens up the possibility of developing radiolabeled probes for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of potential precursors for late-stage radio-fluorination of deoxyfluorinated ribulose analogs has been reported. nih.govresearchgate.netnih.gov These ¹⁸F-labeled probes could be used to study the biodistribution and metabolism of rare sugars and their roles in complex biological systems, offering a non-invasive window into cellular metabolism.

| Probe Design Strategy | Rationale | Application Example | Potential Outcome |

| Site-Specific Fluorination | Introduce fluorine at a key position to disrupt a specific step in an enzymatic reaction. nih.gov | 1-Fluoro-DXP as a substrate for DXP reductoisomerase. nih.gov | Elucidation of enzyme catalytic mechanisms and substrate binding requirements. nih.gov |

| Increased Metabolic Stability | The strong C-F bond resists enzymatic cleavage, prolonging the probe's lifetime. researchgate.netnih.gov | Using fluorinated sugar analogs to study the PPP. nih.gov | Trapping of enzyme-intermediate complexes and studying metabolic flux. nih.gov |

| Radiolabeling with ¹⁸F | Incorporate a positron-emitting isotope for in vivo imaging. nih.govresearchgate.net | Development of ¹⁸F-labeled deoxyfluorinated ribulose analogs. nih.gov | Non-invasive imaging of rare sugar metabolism and biodistribution in living organisms. nih.gov |

Advanced Chemoenzymatic Strategies for Novel Fluorinated Glycans in Research

The synthesis of structurally well-defined complex glycans is a significant challenge in chemical biology. rsc.org Chemoenzymatic synthesis has emerged as a powerful approach that combines the precision of enzymatic reactions with the versatility of chemical synthesis. rsc.org This method avoids the need for extensive protecting group manipulations common in purely chemical synthesis and ensures high regio- and stereoselectivity during the assembly of glycan structures. rsc.org

These advanced chemoenzymatic strategies are being adapted for the creation of novel fluorinated glycans. The core principle involves using glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, to transfer unnatural sugar donors, including fluorinated monosaccharides, onto glycan acceptors. nih.gov This allows for the precise incorporation of a fluorinated sugar, such as a derivative of 1-deoxy-1-fluoro-D-ribulose, into a larger oligosaccharide or glycoconjugate.

Recent progress has focused on both "bottom-up" and "top-down" chemoenzymatic strategies. frontiersin.org In a bottom-up approach, smaller, chemically synthesized fluorinated building blocks can be enzymatically assembled into larger, complex structures. Convergent strategies, where glycosylated fragments are assembled into a final oligosaccharide backbone, have been successfully employed. frontiersin.orgnih.gov Conversely, a "top-down" strategy might involve the enzymatic trimming of a larger, pre-assembled glycan to expose specific sites for the subsequent enzymatic addition of a fluorinated sugar. frontiersin.org The development of glycosyltransferases that can efficiently utilize fluorinated nucleotide sugar donors is a key area of ongoing research, paving the way for the routine synthesis of complex fluorinated glycans for a wide range of biological studies.

| Chemoenzymatic Strategy | Description | Key Advantage | Application to Fluorinated Glycans |

| Glycosyltransferase-Mediated Synthesis | Utilizes enzymes to transfer a sugar from a nucleotide donor to an acceptor. nih.gov | High regio- and stereo-selectivity. rsc.org | Precise incorporation of a fluorinated monosaccharide into a specific position in a glycan chain. |

| Convergent "Bottom-Up" Synthesis | Chemically synthesized fragments are enzymatically assembled into a larger structure. frontiersin.orgnih.gov | Efficiency in building complex structures in fewer steps. nih.gov | Assembly of complex glycans containing one or more fluorinated sugar units. |

| "Top-Down" Trimming and Elaboration | A larger precursor glycan is enzymatically trimmed, followed by the addition of new sugars. frontiersin.org | Access to a library of related structures from a common precursor. frontiersin.org | Generation of diverse fluorinated glycan structures for structure-activity relationship studies. |

| Metabolic Oligosaccharide Engineering (MOE) | Cells are fed unnatural, tagged monosaccharides which are incorporated into cellular glycans. nih.gov | Allows for the study of glycans in a cellular context. nih.gov | Introduction of fluorinated sugars into cell surface glycans for in situ studies. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.